2-(2-Phenoxyethyl)-octahydrocyclopenta[c]pyrrole
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Overview
Description
2-(2-Phenoxyethyl)-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring fused with a cyclopentane ring, and it is further substituted with a phenoxyethyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyethyl)-octahydrocyclopenta[c]pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine in the presence of a catalytic amount of iron(III) chloride.
Cyclopentane Ring Formation: The cyclopentane ring can be formed through a cyclization reaction involving a suitable precursor, such as a diallylamine, followed by in situ oxidative aromatization using a ruthenium Grubbs catalyst and a copper catalyst.
Phenoxyethyl Substitution: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction using phenoxyethyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyethyl)-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
2-(2-Phenoxyethyl)-octahydrocyclopenta[c]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyethyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Phenoxyethanol: An aromatic compound containing an ether group substituted with a benzene ring.
Cyclopentane: A saturated cyclic hydrocarbon with a five-membered ring.
Uniqueness
2-(2-Phenoxyethyl)-octahydrocyclopenta[c]pyrrole is unique due to its fused ring structure and the presence of a phenoxyethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-phenoxyethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-7-15(8-3-1)17-10-9-16-11-13-5-4-6-14(13)12-16/h1-3,7-8,13-14H,4-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDYCAUPCDFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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